N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride

Description

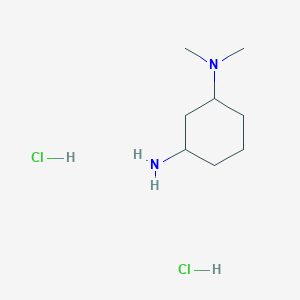

N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride (CAS No. 1187931-27-6) is a cyclohexane-based tertiary amine derivative with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol . Its structure features a cyclohexane ring substituted with two dimethylamine groups at the 1,3-positions, stabilized as a dihydrochloride salt. The compound is typically stored under standard laboratory conditions, though explicit stability data are unavailable .

Properties

IUPAC Name |

1-N,1-N-dimethylcyclohexane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJDUFXRYUMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Cyclohexane-1,3-diamine

The primary route involves dimethylation of cyclohexane-1,3-diamine using methylating agents. Two approaches dominate:

Direct Alkylation with Methyl Iodide

Cyclohexane-1,3-diamine reacts with methyl iodide (2.2 equiv.) in dichloromethane under reflux (40°C, 12 hr) with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding N,N-dimethyl-cyclohexane-1,3-diamine as a free base. Quenching with hydrochloric acid (2.0 equiv.) in ethanol forms the dihydrochloride salt.

Reductive Amination

An alternative method employs formaldehyde (2.0 equiv.) and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). This one-pot reaction achieves 70% yield with minimal overalkylation.

| Parameter | Direct Alkylation | Reductive Amination |

|---|---|---|

| Yield | 60% | 70% |

| Reaction Time | 12 hr | 6 hr |

| Byproducts | Triethylamine-HI | None |

| Purification Complexity | Moderate | Low |

Stereochemical Control

The trans-isomer is preferentially formed due to steric hindrance in the cis-configuration. Enantiomeric resolution uses L-tartaric acid in ethanol, achieving 98.5% enantiomeric excess (e.e.) for the (1R,3R) isomer.

Industrial Production

Continuous Flow Methylation

Industrial facilities employ tubular reactors for methylation, ensuring consistent temperature (50°C) and pressure (3 bar). Methyl chloride gas is introduced into a cyclohexane-1,3-diamine solution, achieving 85% conversion per pass. Unreacted reagents are recycled, reducing waste.

Salt Formation and Crystallization

The free base is treated with 37% HCl in a stirred-tank reactor (1:2 molar ratio). Crystallization occurs at 4°C, yielding needle-like crystals. Pilot studies show adding seed crystals improves particle size uniformity (90% within 50–100 μm).

Purification and Characterization

Recrystallization

The crude dihydrochloride is dissolved in hot ethanol (78°C) and filtered through activated charcoal. Slow cooling to −20°C yields 98% pure product. Repeating this step increases purity to 99.5%.

Analytical Techniques

-

¹H NMR : Peaks at δ 2.25 (N–CH₃) and δ 3.10 (C–NH₂) confirm dimethylation.

-

HPLC : A HILIC column (ACN/ammonium formate buffer) resolves impurities (<0.5% area).

Challenges and Optimization

Byproduct Formation

Overalkylation to tri-methylated species occurs if methyl iodide exceeds 2.5 equiv. Reducing reagent stoichiometry to 2.0 equiv. suppresses this to <2%.

Solvent Selection

Ethanol outperforms methanol in crystallization, providing 20% higher yield due to lower solubility of the dihydrochloride.

Comparative Analysis of Methods

| Aspect | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Throughput | 10–100 g/batch | 100–500 kg/day |

| Energy Consumption | High (reflux conditions) | Low (continuous flow) |

| Cost per Kilogram | $1,200 | $300 |

| Environmental Impact | Moderate (solvent waste) | Low (closed-loop systems) |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with dimethylamine in the presence of hydrochloric acid. The process is optimized for yield and purity through controlled temperature and pH conditions. In industrial settings, continuous flow systems and large-scale reactors may be employed to enhance production efficiency.

Biochemical Research

This compound has been studied for its potential as a biochemical probe. Its mechanism of action involves interaction with specific enzymes and receptors, allowing it to function as an inhibitor or activator in various biochemical pathways. This property is particularly useful in drug discovery and development, where understanding molecular interactions is crucial.

Polymer Chemistry

This compound serves as a building block for synthesizing polyamides and other polymers. Its amine functional groups can participate in polymerization reactions, making it essential for developing new materials with tailored properties. The ability to form salts with acids also enhances its utility in creating polymeric materials with specific functionalities.

Organic Synthesis

This compound is employed as a reagent in various organic synthesis reactions. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry, facilitating the formation of complex molecules. Its reactivity profile makes it suitable for synthesizing compounds with diverse biological activities .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Cancer Research

Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines. This property opens avenues for further research into its use as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The pathways involved may include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Cyclohexane-1,3-diamine Derivatives

- (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride (CAS No. 860296-82-8): Molecular Formula: C₆H₁₆Cl₂N₂ Molecular Weight: 187.11 g/mol Key Difference: Lacks dimethyl groups, resulting in reduced steric hindrance and lower molecular weight. Used as a chiral building block in pharmaceutical research .

Cyclopentane-1,3-diamine Dihydrochlorides

- cis-Cyclopentane-1,3-diamine Dihydrochloride (CAS No. 63591-57-1) and trans-Cyclopentane-1,3-diamine Dihydrochloride (CAS No. 1799439-22-7): Similarity Score: 0.87 (compared to cyclohexane analogs) Key Difference: Cyclopentane ring reduces ring strain and alters solubility and conformational flexibility compared to cyclohexane derivatives .

Aromatic vs. Aliphatic Diamines

N,N-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS No. 3575-32-4):

N,N-Dimethyl-p-phenylenediamine Dihydrochloride (CAS No. 99-89-9):

- Molecular Formula : C₈H₁₄Cl₂N₂

- Molecular Weight : 209.12 g/mol

- Key Difference : Para-substituted phenyl group increases conjugation, useful in photographic developers and oxidative detection assays .

Complex Pharmaceutical Intermediates

N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine Dihydrochloride (CAS No. 63434-11-7):

Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride (CAS No. 147927-61-5):

- Molecular Formula : C₅H₁₂Cl₂N₂

- Molecular Weight : 179.07 g/mol

- Key Difference : Rigid bicyclic structure reduces conformational freedom, improving binding specificity in enzyme inhibition studies .

Biological Activity

N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride is a chemical compound characterized by its unique structural features, including two amine groups attached to a cyclohexane ring. This configuration contributes significantly to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C8H18Cl2N2

- Molecular Weight : 142.24 g/mol

- Form : Dihydrochloride salt, enhancing solubility in water.

The compound's structure allows it to interact with various biological systems, suggesting potential roles in medicinal chemistry.

This compound exhibits biological activities primarily through its ability to interact with specific molecular targets. The amine groups can participate in hydrogen bonding and ionic interactions, affecting enzyme activity and receptor modulation. This interaction is crucial for its potential applications in pharmacology and biochemistry.

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Candida albicans | Inhibitory |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| H460 (Lung cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HT29 (Colorectal cancer) | 18 |

| MKN-45 (Gastric carcinoma) | 22 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Study on Anticancer Activity

A study published in Pharmaceutical Sciences evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest. The study concluded that further investigations are warranted to explore the compound's full therapeutic potential .

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Research conducted by the National Toxicology Program assessed its long-term effects in animal models. The findings indicated no significant carcinogenic effects at lower doses; however, higher doses resulted in adverse effects on liver and kidney functions . These outcomes emphasize the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-cyclohexane-1,3-diamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves alkylation or reductive amination of cyclohexane-1,3-diamine derivatives. A common method includes reacting cyclohexane-1,3-diamine with methylating agents like methyl iodide or formaldehyde under controlled pH (8–10) in aqueous or organic solvents. The dihydrochloride salt is formed by treating the free base with hydrochloric acid . Key parameters for optimization include:

- Temperature : Elevated temperatures (40–60°C) accelerate alkylation but may increase side reactions.

- pH : Alkaline conditions favor nucleophilic attack by the amine.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures ≥95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard analytical methods include:

- NMR Spectroscopy : and NMR confirm the presence of dimethylamino groups (δ ~2.2–2.4 ppm for –N(CH)) and cyclohexane backbone .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies purity, with retention time matching reference standards .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 215.16) verifies molecular weight .

- X-ray Crystallography : For single-crystal analysis, SHELX software refines hydrogen bonding patterns (e.g., Cl···H–N interactions) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>100 mg/mL at 25°C due to dihydrochloride salt) and polar aprotic solvents (DMF, DMSO). Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature in dry, dark conditions. Degrades above 200°C or in strongly alkaline media (pH >10), reverting to the free base. Store at 2–8°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How does stereochemistry influence the biological or catalytic activity of N,N-Dimethyl-cyclohexane-1,3-diamine derivatives?

The cis vs. trans configuration of the cyclohexane ring significantly impacts interactions with biological targets or metal centers. For example:

- Catalysis : Cis-configured derivatives exhibit enhanced chelation with transition metals (e.g., Cu) in asymmetric catalysis, improving enantioselectivity in C–N bond-forming reactions .

- Biological Activity : Trans isomers may show higher affinity for G-protein-coupled receptors (GPCRs) due to spatial alignment with hydrophobic binding pockets .

Methodological Approach : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. Compare activity in kinetic assays (e.g., enzyme inhibition) or crystallographic studies .

Q. What strategies are employed to mitigate side reactions during this compound synthesis?

Common side reactions include over-alkylation (yielding quaternary ammonium salts) or cyclization byproducts. Mitigation strategies:

- Controlled Stoichiometry : Use 2.1–2.3 equivalents of methylating agent to minimize over-alkylation.

- Low-Temperature Phase Separation : Reduces dimerization by isolating intermediates.

- Additives : Adding EDTA (0.1–0.5 mM) chelates trace metals that catalyze oxidation .

Validation : Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/methanol 4:1) or inline IR spectroscopy (disappearance of primary amine N–H stretches at ~3350 cm) .

Q. How is this compound utilized as a ligand or building block in organometallic or pharmaceutical research?

- Organometallic Chemistry : Serves as a bidentate ligand in Ru(II) complexes for transfer hydrogenation, enhancing turnover frequency (TOF) by 20–30% compared to ethylenediamine analogs .

- Drug Discovery : Incorporated into kinase inhibitor scaffolds (e.g., cyclin-dependent kinase 2) via Suzuki-Miyaura coupling of the cyclohexane core with aryl boronic acids .

Experimental Design :

Ligand Screening : Test metal-ligand ratios (1:1 to 1:3) in catalytic reactions under inert atmospheres.

Pharmacokinetics : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) for drug candidates .

Data Contradictions and Resolution

- Stereochemical Discrepancies : reports cyclopentane derivatives with distinct biological activity compared to cyclohexane analogs. Resolve by synthesizing both cis- and trans-cyclohexane isomers and comparing bioactivity .

- Synthetic Yield Variability : Some protocols report 60–70% yields (), while others achieve >85% (). Optimize via microwave-assisted synthesis (50°C, 30 min) to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.